molecular formula C14H21BrO2 B8176675 4-Bromo-2-(octyloxy)phenol

4-Bromo-2-(octyloxy)phenol

Cat. No.: B8176675
M. Wt: 301.22 g/mol
InChI Key: RHKVOUZLLVHQJH-UHFFFAOYSA-N
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Description

4-Bromo-2-(octyloxy)phenol is a brominated phenolic compound featuring a bromine atom at the para position (C4) and a long-chain octyloxy group at the ortho position (C2) of the phenol ring.

Properties

IUPAC Name

4-bromo-2-octoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO2/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11,16H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKVOUZLLVHQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(octyloxy)phenol typically involves the bromination of 2-(octyloxy)phenol. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is generally performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the para position.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(octyloxy)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(octyloxy)phenol can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Aromatic Substitution: The octyloxy group can be substituted by nucleophiles, especially under basic conditions.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like alkoxides or amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Reactions: Products depend on the electrophile or nucleophile used.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

4-Bromo-2-(octyloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(octyloxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the octyloxy group can influence the compound’s binding affinity and specificity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Lipophilicity: The octyloxy group increases logP compared to shorter chains (e.g., hydroxyethyl) or polar groups (e.g., iminomethyl).
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-bromo-2-(4-nitrophenoxy)phenol ) enhance phenol acidity, while electron-donating groups (e.g., methoxy in HL2 ) reduce it.
  • Biological Activity : Halogenated indole derivatives (e.g., 5-fluoro/chloro ) exhibit enhanced anticancer properties due to halogen-mediated interactions with biological targets.

Physicochemical Properties

  • Solubility: The octyloxy group reduces water solubility but improves organic solvent compatibility.
  • Thermal Stability : Long alkyl chains (e.g., octyloxy) may lower melting points compared to aromatic substituents (e.g., indole or Schiff bases).

Research Findings and Trends

  • Biological Activity: Bromophenol derivatives with nitrogen-containing substituents (e.g., iminomethyl or pyrazolyl ) show enhanced bioactivity due to metal-chelation capabilities.
  • Structural Insights: X-ray crystallography of analogs like 4-bromo-2-(8-(3-ethoxy-2-hydroxyphenyl)-3,6-dioxa-2,7-diazaocta-1,7-dien-1-yl)phenol reveals intramolecular hydrogen bonds stabilizing the conformation, a feature critical for reactivity.

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